Propanoic acid, 3-(butylthio)-, methyl ester
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Overview
Description
Propanoic acid, 3-(butylthio)-, methyl ester is an organic compound with the molecular formula C8H16O2S. It is an ester derived from propanoic acid and butylthiol, and it is commonly used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic acid, 3-(butylthio)-, methyl ester can be synthesized through the esterification of propanoic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where propanoic acid and methanol are reacted under controlled temperatures and pressures. The use of catalysts like sulfuric acid or dry hydrogen chloride gas can enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: This ester can undergo hydrolysis in the presence of an acid or base to yield propanoic acid and methanol.
Oxidation: The compound can be oxidized to form various oxidation products depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Hydrolysis: Propanoic acid and methanol.
Oxidation: Various carboxylic acids and ketones.
Substitution: Depending on the substituent, different esters or acids can be formed.
Scientific Research Applications
Propanoic acid, 3-(butylthio)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(butylthio)-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release propanoic acid, which can then participate in metabolic pathways. The butylthio group may interact with thiol-containing enzymes and proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 3-(methylthio)-, methyl ester
- Propanoic acid, 3-bromo-, methyl ester
- Propanoic acid, 3-phenoxy-, methyl ester
Uniqueness
Propanoic acid, 3-(butylthio)-, methyl ester is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties compared to other similar esters. This uniqueness makes it valuable in specific applications where the butylthio functionality is required.
Properties
CAS No. |
23246-22-2 |
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Molecular Formula |
C8H16O2S |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
methyl 3-butylsulfanylpropanoate |
InChI |
InChI=1S/C8H16O2S/c1-3-4-6-11-7-5-8(9)10-2/h3-7H2,1-2H3 |
InChI Key |
ACCUSPXLMBBGCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCC(=O)OC |
Origin of Product |
United States |
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